molecular formula C11H17NO2 B2606569 3-(2,5-Dimethoxyphenyl)propan-1-amine CAS No. 56966-37-1

3-(2,5-Dimethoxyphenyl)propan-1-amine

Cat. No.: B2606569
CAS No.: 56966-37-1
M. Wt: 195.262
InChI Key: RTBLTCFCRGIGFB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a propan-1-amine chain. This compound is of interest in various fields of scientific research due to its structural similarity to other biologically active phenethylamines.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)propan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor.

    Industry: Employed in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Reduction: The intermediate alcohol is then reduced to form 3-(2,5-dimethoxyphenyl)propan-1-ol.

    Amination: Finally, the alcohol is converted to the amine via an amination reaction, often using reagents such as ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)propan-1-amine involves its interaction with various molecular targets, including:

    Neurotransmitter Receptors: It acts as a partial agonist at serotonin receptors, modulating neurotransmitter release.

    Signal Transduction Pathways: Activates phosphatidylinositol-calcium second messenger systems, influencing intracellular calcium levels and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but with different substitution pattern on the phenyl ring.

    4-Bromo-2,5-dimethoxyphenethylamine: Contains a bromine atom, altering its pharmacological profile.

    Mescaline (3,4,5-Trimethoxyphenethylamine): Another phenethylamine with additional methoxy group, known for its psychoactive properties.

Uniqueness

3-(2,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its structural features make it a valuable compound for studying structure-activity relationships in phenethylamines.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBLTCFCRGIGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

90 g of β-(2,5-Dimethoxyphenyl)acrylonitrile and 500 ml of ethanol containing about 100 g of ammonia were subjected to catalytic reduction inthe presence of Raney nickel under a hydrogen pressure of 80 atm. and at 130° C for 3 hours. After the reaction, distillation under reduced pressure gave 82 g of the end product having a boiling point of 105° ~ 107° C/l mmHg (yield 88.2%).
Quantity
90 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
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Reaction Step Four
Yield
88.2%

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